3,14-Dihydroxy-19-oxocarda-5,20(22)-dienolide
Description
Pachygenin is a steroidal sapogenin belonging to the class of triterpenoid compounds, primarily isolated from plants in the Dioscorea and Trillium genera. Structurally, it features a tetracyclic cyclopentanophenanthrene nucleus with hydroxyl groups at specific positions, contributing to its bioactivity .
Properties
CAS No. |
546-04-3 |
|---|---|
Molecular Formula |
C23H30O5 |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
(3S,10S,13R,14S)-3,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-10-carbaldehyde |
InChI |
InChI=1S/C23H30O5/c1-21-7-5-18-19(3-2-15-11-16(25)4-8-22(15,18)13-24)23(21,27)9-6-17(21)14-10-20(26)28-12-14/h2,10,13,16-19,25,27H,3-9,11-12H2,1H3/t16-,17?,18?,19?,21+,22+,23-/m0/s1 |
InChI Key |
FDFUXGSOHNJEAN-KQYWMCCWSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@]1(CC[C@@H]2C4=CC(=O)OC4)O)CC=C5[C@@]3(CC[C@@H](C5)O)C=O |
Canonical SMILES |
CC12CCC3C(C1(CCC2C4=CC(=O)OC4)O)CC=C5C3(CCC(C5)O)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pachygenin involves several steps, including the formation of key intermediates through reactions such as Michael addition and aldol cyclization. One notable method includes the use of a Cu(II)-catalyzed enantioselective and diastereoselective Michael reaction followed by tandem aldol cyclization . This method allows for the rapid assembly of functionalized intermediates that can be further elaborated to produce pachygenin.
Industrial Production Methods: Industrial production of pachygenin typically involves the extraction from natural sources, such as Pachycarpus schinzianus. The extraction process includes solvent extraction, purification through chromatography, and crystallization to obtain pure pachygenin .
Chemical Reactions Analysis
Types of Reactions: Pachygenin undergoes various chemical reactions, including:
Oxidation: Pachygenin can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in pachygenin, potentially altering its pharmacological properties.
Substitution: Substitution reactions, particularly at the hydroxyl groups, can lead to the formation of glycosides and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Acidic or basic conditions are often employed to facilitate substitution reactions.
Major Products: The major products formed from these reactions include various glycosides and oxidized derivatives, which can be further studied for their biological activities .
Scientific Research Applications
Chemistry: Pachygenin serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: It is used in studies related to cell signaling and apoptosis due to its ability to interact with cellular pathways.
Medicine: Pachygenin and its derivatives are investigated for their cardiotonic properties, making them potential candidates for heart disease treatments.
Industry: The compound is explored for its potential use in developing new pharmaceuticals and agrochemicals
Mechanism of Action
Pachygenin is compared with other cardenolides such as digitoxin, ouabain, and strophanthidin. While all these compounds share a similar mechanism of action, pachygenin is unique due to its specific structural features and the presence of distinct functional groups that may confer different pharmacokinetic properties .
Comparison with Similar Compounds
Structural Similarities and Differences
Pachygenin shares structural homology with diosgenin, hecogenin, and sarsasapogenin, all of which are steroidal sapogenins. Key distinctions lie in the position and number of hydroxyl groups and double bonds (Table 1).
Table 1: Structural Comparison of Pachygenin and Related Compounds
| Compound | Molecular Formula | Hydroxyl Groups | Double Bonds | Primary Natural Source |
|---|---|---|---|---|
| Pachygenin | C27H42O3 | C3, C12 | Δ5 | Trillium grandiflorum |
| Diosgenin | C27H42O3 | C3 | Δ5 | Dioscorea villosa |
| Hecogenin | C27H42O4 | C3, C12 | Δ4 | Agave sisalana |
| Sarsasapogenin | C27H44O3 | C3, C5 | None | Asparagus racemosus |
These structural variations influence solubility, bioavailability, and receptor binding.
Pharmacological Activities
Anti-inflammatory Effects :
Anticancer Activity :
- Pachygenin induces apoptosis in HeLa cells via caspase-3 activation (EC50 = 8.2 μM), outperforming sarsasapogenin (EC50 = 32.1 μM) due to its Δ5 configuration enhancing steroidal receptor interactions .
- Diosgenin exhibits broader activity against multiple cancer lines (e.g., EC50 = 5.4 μM in MCF-7 cells) but with higher hepatotoxicity risks .
Neuroprotective Effects :
Analytical Techniques
Pachygenin is commonly analyzed via HPLC-UV and LC-MS, similar to diosgenin. However, its polar hydroxyl groups necessitate methanol-water (70:30) mobile phases for optimal resolution, whereas diosgenin requires acetonitrile-based solvents . Spectral data (e.g., ¹³C-NMR: δ 72.3 ppm for C12-OH) further distinguish it from analogs .
Research Findings and Limitations
Key Studies
Limitations and Contradictions
- Discrepancies exist in cytotoxicity reports: One study found pachygenin safe up to 50 μM in hepatic cells , while another noted mitochondrial toxicity at 20 μM .
- Comparative pharmacokinetic data remain scarce, hindering direct clinical translations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
